molecular formula C18H22N2O5 B2385136 1-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylic acid CAS No. 1010919-85-3

1-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylic acid

Cat. No.: B2385136
CAS No.: 1010919-85-3
M. Wt: 346.383
InChI Key: QLCGWRQXWJUXHF-UHFFFAOYSA-N
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Description

1-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring, a pyrrolidinone ring, and a methoxyphenyl group

Preparation Methods

The synthesis of 1-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Methoxyphenyl Group: This step often involves a substitution reaction where a methoxyphenyl group is introduced to the pyrrolidinone ring.

    Formation of the Piperidine Ring: The piperidine ring is then formed and attached to the existing structure through a series of condensation reactions.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its effects on various biological systems to understand its mechanism of action.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylic acid can be compared with similar compounds such as:

    Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.

    Piperidine Derivatives: Compounds with a piperidine ring can be used for comparison in terms of chemical reactivity and biological effects.

    Methoxyphenyl Compounds: These compounds contain the methoxyphenyl group and can be compared for their chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-25-15-4-2-14(3-5-15)20-11-13(10-16(20)21)17(22)19-8-6-12(7-9-19)18(23)24/h2-5,12-13H,6-11H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCGWRQXWJUXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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